(2E)-3-ALLYL-5-(4-CHLOROBENZYL)-1,3-THIAZOLIDINE-2,4-DIONE 2-{[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]HYDRAZONE}
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Overview
Description
(2E)-3-ALLYL-5-(4-CHLOROBENZYL)-1,3-THIAZOLIDINE-2,4-DIONE 2-{[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]HYDRAZONE} is a complex organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes an allyl group, a chlorobenzyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-ALLYL-5-(4-CHLOROBENZYL)-1,3-THIAZOLIDINE-2,4-DIONE 2-{[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]HYDRAZONE} typically involves multiple steps. The initial step often includes the formation of the thiazolidinedione core, followed by the introduction of the allyl, chlorobenzyl, and fluorophenyl groups through various organic reactions. Common reagents used in these reactions include allyl bromide, 4-chlorobenzyl chloride, and 4-fluorobenzaldehyde. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-ALLYL-5-(4-CHLOROBENZYL)-1,3-THIAZOLIDINE-2,4-DIONE 2-{[(E)-1-(4-FLUOROPHENYL)ETHYLIDENE]HYDRAZONE} undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Properties
IUPAC Name |
(2E)-5-[(4-chlorophenyl)methyl]-2-[(E)-1-(4-fluorophenyl)ethylidenehydrazinylidene]-3-prop-2-enyl-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3OS/c1-3-12-26-20(27)19(13-15-4-8-17(22)9-5-15)28-21(26)25-24-14(2)16-6-10-18(23)11-7-16/h3-11,19H,1,12-13H2,2H3/b24-14+,25-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGWYYUXILCFSL-ASFQDVQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C1N(C(=O)C(S1)CC2=CC=C(C=C2)Cl)CC=C)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N=C\1/N(C(=O)C(S1)CC2=CC=C(C=C2)Cl)CC=C)/C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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